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Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule of significant interest

in medicinal chemistry, materials science, and chemical biology. Its unique structure, featuring

both a nucleophilic amino group and a diol-binding boronic acid moiety on an aromatic scaffold,

allows for a wide range of chemical modifications and applications. It serves as a crucial

building block in the synthesis of sensors for saccharides, enzyme inhibitors, and as a key

component in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its

spectroscopic properties is paramount for its synthesis, purification, and the characterization of

its derivatives. This guide provides a comprehensive overview of the spectroscopic

characterization of 3-aminophenylboronic acid, including detailed experimental protocols and

data interpretation.

Molecular Structure and Properties
Molecular Formula: C₆H₈BNO₂

Molecular Weight: 136.94 g/mol [1]

Appearance: Off-white to light brown powder or crystals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b139175?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 30418-59-8[1]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-aminophenylboronic acid. It is

important to note that the exact spectral values can vary depending on the solvent,

concentration, and instrument used.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.2 Multiplet 4H
Aromatic protons

(C₆H₄)

~5.0 (broad) Singlet 2H Amino protons (-NH₂)

~8.0 (broad) Singlet 2H
Boronic acid protons

(-B(OH)₂)

Note: The chemical shifts for the aromatic protons can be complex due to the substitution

pattern. The amino and boronic acid protons are exchangeable with deuterium and their signals

may broaden or disappear upon addition of D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Aminophenylboronic Acid

Chemical Shift (δ) ppm Assignment

~148 C-NH₂

~135 C-B(OH)₂

~130 - 115 Aromatic CH
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Note: Experimentally determined ¹³C NMR data for 3-aminophenylboronic acid is not readily

available in the public domain. The values presented are predicted based on the analysis of

similar aromatic compounds and known substituent effects.[2]

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 3-Aminophenylboronic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (from B(OH)₂) and

N-H stretch (from NH₂)

3100 - 3000 Medium Aromatic C-H stretch

1620 - 1580 Medium
N-H bend and Aromatic C=C

stretch

1450 - 1400 Medium Aromatic C=C stretch

1380 - 1320 Strong B-O stretch

~1100 Medium C-N stretch

~700 Strong B-O-H out-of-plane bend

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data for 3-Aminophenylboronic Acid

Solvent λmax (nm) Molar Absorptivity (ε)

Methanol/Ethanol ~240 and ~290 Not readily available

Note: Aromatic amines typically exhibit two absorption bands in the UV region. The exact λmax

and molar absorptivity are dependent on the solvent and pH.

Mass Spectrometry (MS)
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Table 5: Mass Spectrometry Data for 3-Aminophenylboronic Acid

m/z Interpretation

137 [M]⁺ (Molecular ion)

119 [M - H₂O]⁺

92 [M - B(OH)₂]⁺

77 [C₆H₅]⁺

Note: The fragmentation pattern can provide valuable structural information. The loss of water

from the boronic acid moiety is a common fragmentation pathway.

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 3-aminophenylboronic acid

are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Materials:

3-Aminophenylboronic acid

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

NMR tubes

NMR spectrometer

Protocol:

Dissolve approximately 5-10 mg of 3-aminophenylboronic acid in 0.6-0.7 mL of a suitable

deuterated solvent in a clean, dry vial.

Transfer the solution to an NMR tube.
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Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

Acquire the ¹H NMR spectrum. Due to the potential for oligomerization of boronic acids,

which can lead to broad peaks, acquiring the spectrum at a slightly elevated temperature

may be beneficial.

To confirm the assignment of exchangeable protons (NH₂ and OH), a D₂O exchange

experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the

spectrum.

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

3-Aminophenylboronic acid

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Protocol (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any moisture.

Place a small amount (1-2 mg) of 3-aminophenylboronic acid and approximately 100-200 mg

of dry KBr in an agate mortar.

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the die of a pellet press.
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Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Materials:

3-Aminophenylboronic acid

Spectroscopic grade solvent (e.g., methanol, ethanol, or water)

Volumetric flasks

Quartz cuvettes

UV-Vis spectrophotometer

Protocol:

Prepare a stock solution of 3-aminophenylboronic acid of a known concentration in the

chosen solvent.

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically an absorbance between 0.1 and 1.0).

Use the pure solvent as a blank to zero the spectrophotometer.

Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and

identify the wavelength(s) of maximum absorbance (λmax).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

3-Aminophenylboronic acid

Suitable matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or a suitable solvent

for ESI.

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol (MALDI-TOF):

Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with

0.1% trifluoroacetic acid).

Prepare a solution of 3-aminophenylboronic acid in a compatible solvent.

Mix the analyte solution with the matrix solution in a ratio of approximately 1:10 (v/v).

Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air

dry, promoting co-crystallization.

Introduce the target plate into the mass spectrometer.

Acquire the mass spectrum in the appropriate mass range.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of an organic compound like 3-aminophenylboronic acid.
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Caption: General workflow for the spectroscopic characterization of 3-aminophenylboronic acid.

Logical Relationship of Spectroscopic Techniques
This diagram illustrates the complementary nature of different spectroscopic techniques in

determining the structure of a molecule.
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Caption: Relationship between spectroscopic techniques and the information they provide for

structure elucidation.

Conclusion
The spectroscopic characterization of 3-aminophenylboronic acid is a critical step in its

application across various scientific disciplines. This guide has provided a consolidated

resource of its key spectroscopic data and detailed experimental protocols for its analysis using

NMR, IR, UV-Vis, and Mass Spectrometry. While some specific experimental data remains

elusive in publicly accessible databases, the provided information, supplemented with

predicted values based on sound chemical principles, offers a robust foundation for

researchers working with this important molecule. The complementary nature of these

spectroscopic techniques, as illustrated in the provided diagrams, allows for a comprehensive
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and confident structural elucidation and purity assessment of 3-aminophenylboronic acid and

its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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